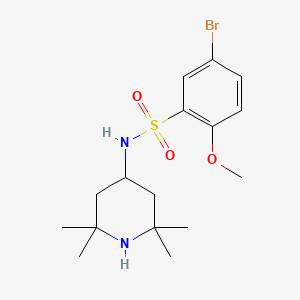

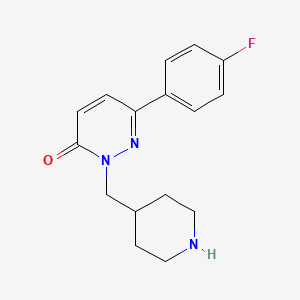

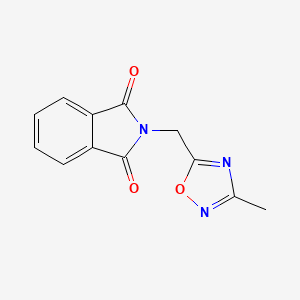

![molecular formula C15H13F3N4O B2481562 4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile CAS No. 339011-50-6](/img/structure/B2481562.png)

4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(Isopropylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile is a useful research compound. Its molecular formula is C15H13F3N4O and its molecular weight is 322.291. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is a key intermediate in the synthesis of trifluoromethylated analogues, demonstrating the significance of trifluoromethyl groups in organic synthesis for enhancing the stability and bioactivity of molecules. The orthogonal intramolecular C–F···C=O interaction observed between the fluorine atom of the CF3 group and the carbon atom of the ester group in some derivatives stabilizes sterically unfavourable conformations, which is crucial for the development of new pharmaceuticals and agrochemicals (Sukach et al., 2015).

Nucleophilic Trifluoromethoxylation

The compound's structural framework is beneficial in the development of nucleophilic trifluoromethoxylation strategies, as demonstrated by the synthesis of an isolable pyridinium trifluoromethoxide salt. This methodology is pivotal for creating trifluoromethyl ethers, showcasing its versatility in organic synthesis and potential applications in modifying the physicochemical properties of bioactive molecules (Duran-Camacho et al., 2021).

Potassium Channel Activators

In medicinal chemistry, derivatives of this compound have been explored for their potential as potassium channel activators, highlighting the therapeutic relevance of modifying the pyrimidinyl component for the development of antihypertensive drugs (Bergmann et al., 1990).

Heterocyclic Chemistry

The compound's framework is instrumental in the synthesis of novel heterocyclic compounds, including tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing its utility in the development of new chemical entities with potential biological activities (Ding et al., 2003).

Photochemical Studies

It also plays a role in photochemical studies, serving as a precursor in reactions leading to the formation of α-alkylamino or alkylaminyl radicals, indicating its usefulness in understanding photochemical reaction mechanisms and developing light-induced organic transformations (Caronna & Morrocchi, 1992).

Novel Radioligands

Additionally, derivatives of this compound have been synthesized for use as radioligands in positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains. This application underscores the compound's significance in neuroscience research, facilitating the in vivo study of neurotransmitter systems (Fujinaga et al., 2012).

Properties

IUPAC Name |

4-[2-(propan-2-ylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O/c1-9(2)20-14-21-12(15(16,17)18)7-13(22-14)23-11-5-3-10(8-19)4-6-11/h3-7,9H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFOUEPRQDKERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

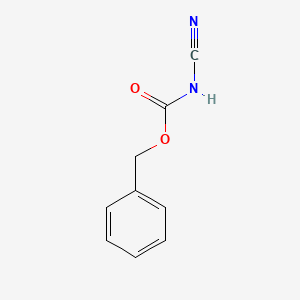

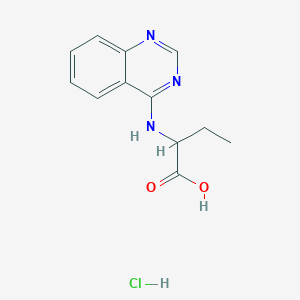

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)

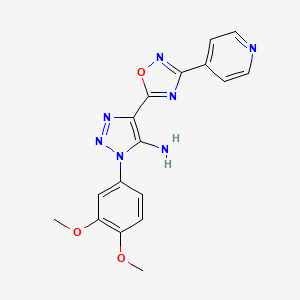

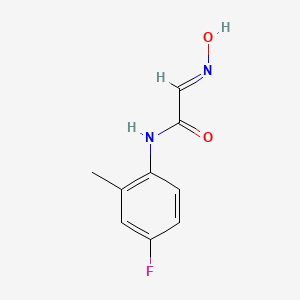

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2481488.png)

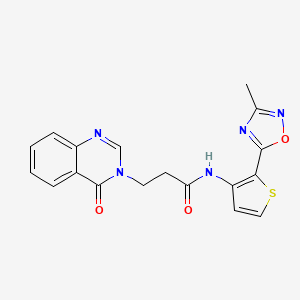

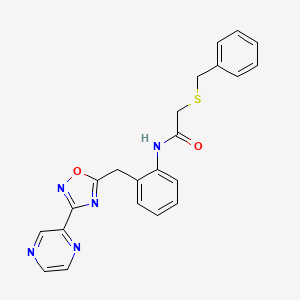

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)

![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)